molecular formula C21H27F2N7O2 B8716290 CC-90005 CAS No. 1799574-70-1

CC-90005

Cat. No.: B8716290
CAS No.: 1799574-70-1
M. Wt: 447.5 g/mol
InChI Key: FMKGJQHNYMWDFJ-CVEARBPZSA-N
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Description

CC-90005 is a potent, selective, and orally active inhibitor of protein kinase C-theta (PKC-theta). It has an IC50 value of 8 nanomolar, demonstrating high selectivity for PKC-theta over PKC-delta (IC50 = 4440 nanomolar). This compound is known for its ability to inhibit T cell activation by suppressing interleukin-2 (IL-2) expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC-90005 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CC-90005 primarily undergoes inhibition reactions, where it selectively inhibits the activity of PKC-theta. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its active form .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and intermediates. The specific conditions, such as temperature and pressure, are optimized to achieve the desired selectivity and potency .

Major Products Formed

The major product formed from the synthesis of this compound is the active compound itself, which is a potent inhibitor of PKC-theta. There are no significant by-products reported in the literature .

Scientific Research Applications

CC-90005 has several scientific research applications, particularly in the fields of immunology and pharmacology. It is used to study the role of PKC-theta in T cell activation and its potential as a therapeutic target for autoimmune diseases. The compound has shown promise in reducing antigen-mediated T cell activation and arthritis pathology in mouse models . Additionally, this compound is used in research to explore its effects on cytokine production and T cell proliferation .

Mechanism of Action

CC-90005 exerts its effects by selectively inhibiting PKC-theta, a member of the Ca2±independent novel PKC subfamily. PKC-theta is predominantly expressed in T cells and plays a crucial role in early antigen recognition signal transduction and cell activation associated with T cell receptor (TCR) stimulation. By inhibiting PKC-theta, this compound reduces TCR-mediated T cell activation, proliferation, and cytokine production. This inhibition occurs at multiple levels, including target engagement (phosphorylated PKC-theta), signal transduction (phosphorylated ERK1/2 and NFkB; IkBalpha degradation), and cellular function (surface receptor activation marker expression, proliferation, and cytokine production) .

Comparison with Similar Compounds

CC-90005 is unique in its high selectivity for PKC-theta over other PKC isoforms. Similar compounds include other PKC inhibitors, such as:

    Sotrastaurin: A pan-PKC inhibitor with less selectivity for PKC-theta.

    AEB071 (Sotrastaurin): Another pan-PKC inhibitor with broader activity across multiple PKC isoforms.

    Gö 6983: A non-selective PKC inhibitor that targets multiple PKC isoforms.

Compared to these compounds, this compound offers greater selectivity for PKC-theta, making it a valuable tool for studying the specific role of PKC-theta in T cell activation and its potential as a therapeutic target .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1799574-70-1

Molecular Formula

C21H27F2N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methylamino]-4-[[(1R,4S)-4-hydroxy-3,3-dimethylcyclohexyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H27F2N7O2/c1-20(2)6-15(4-5-16(20)31)29-17-13(7-24)9-26-19(30-17)27-10-14-8-25-12-28-18(14)32-11-21(3,22)23/h8-9,12,15-16,31H,4-6,10-11H2,1-3H3,(H2,26,27,29,30)/t15-,16+/m1/s1

InChI Key

FMKGJQHNYMWDFJ-CVEARBPZSA-N

Isomeric SMILES

CC1(C[C@@H](CC[C@@H]1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C

Canonical SMILES

CC1(CC(CCC1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C

Origin of Product

United States

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